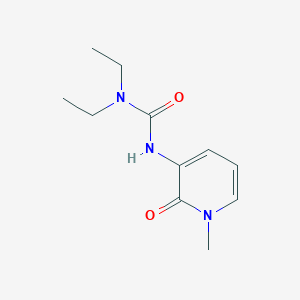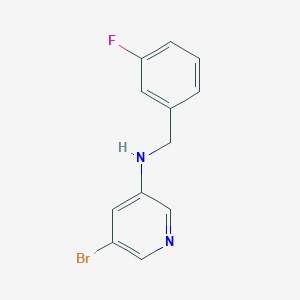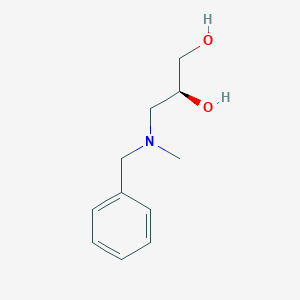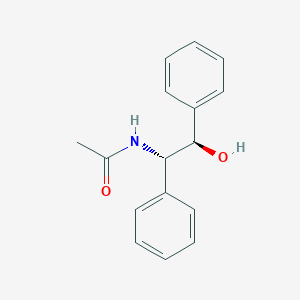
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMU, is a synthetic compound that has gained significant attention in the field of scientific research. DMU is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the production of pyrimidine nucleotides.
Mécanisme D'action
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea inhibits DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis, making DHODH a critical enzyme for cell proliferation. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons and ultimately inhibiting the enzyme's activity. This inhibition leads to a decrease in pyrimidine nucleotide synthesis and a subsequent reduction in cell proliferation.
Biochemical and Physiological Effects:
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to have significant biochemical and physiological effects. In addition to its inhibition of DHODH, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as Crohn's disease and ulcerative colitis.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it an effective tool for studying the enzyme's function. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments to ensure accurate results.
Orientations Futures
There are several future directions for research on 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's potential as a treatment for other diseases, such as viral infections and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanisms underlying 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea's anticancer and immunosuppressive effects. Overall, 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has significant potential as a therapeutic agent and a valuable tool for scientific research.
Méthodes De Synthèse
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized using a multi-step synthetic route, which involves the reaction of 2-acetylpyridine with ethyl carbamate in the presence of sodium ethoxide to form 1-methyl-2-oxopyridin-3-yl carbamate. This intermediate is then reacted with diethylamine to form 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea.
Applications De Recherche Scientifique
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. DHODH is essential for the proliferation of cancer cells and the activation of immune cells, making it an attractive target for drug development. 1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea has shown promising results in preclinical studies, demonstrating antitumor activity in various cancer cell lines and animal models. It has also been shown to have immunosuppressive effects, making it a potential treatment option for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
1,1-diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)11(16)12-9-7-6-8-13(3)10(9)15/h6-8H,4-5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIFWMVICVPYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(1-methyl-2-oxopyridin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)


![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

